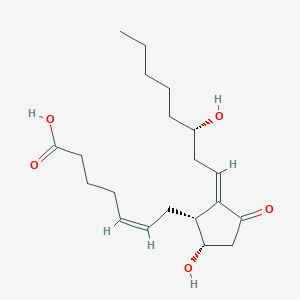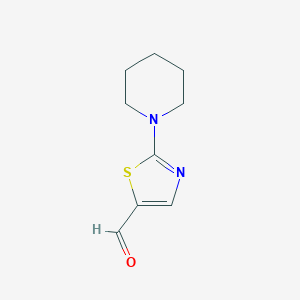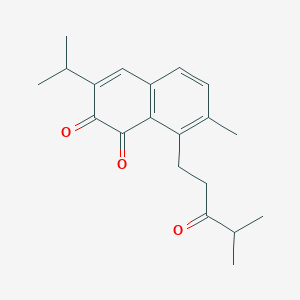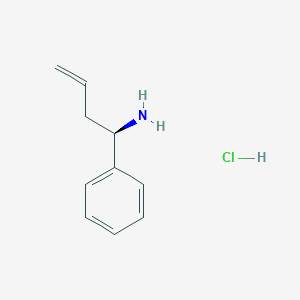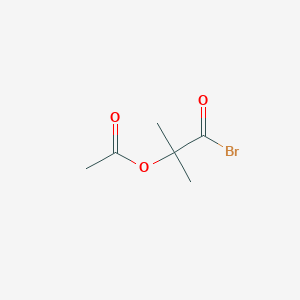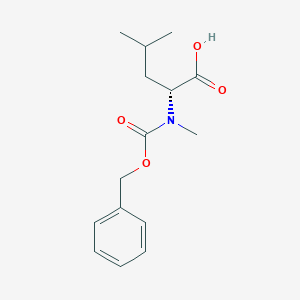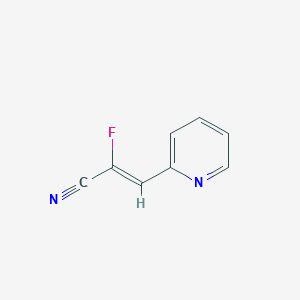
(R)-3-Chloro-1,2-propanediol
Descripción general
Descripción
(R)-3-Chloro-1,2-propanediol ((R)-MCP) is a chiral compound that has been studied for its production and transformation by various bacterial strains. Corynebacterium sp. Strain N-1074 has been shown to convert prochiral 1,3-dichloro-2-propanol (DCP) into (R)-MCP with high optical purity and molar conversion yield when glycerol or chlorinated alcohols are present in the medium . Additionally, Alcaligenes sp. DS-S-7G has been found to possess a novel enzymatic system capable of dehalogenating (R)-MCP, ultimately degrading it to acetic acid and formic acid .
Synthesis Analysis
The synthesis of (R)-MCP can be achieved through biotransformation using specific bacterial strains. Corynebacterium sp. Strain N-1074 can produce (R)-MCP with a high enantiomeric excess by maintaining low levels of DCP in the reaction mixture . Another approach involves the use of Alcaligenes sp. DS-S-7G, which employs a two-component enzyme system to dehalogenate (R)-MCP in the presence of NAD+ . A novel method for generating both (R)- and (S)-3-chloro-1,2-propanediol with high enantiomeric purity has also been established, which relies on stereospecific dehalogenation by bacteria .
Molecular Structure Analysis
The molecular structure of a related compound, 3-chloro-2-chloromethyl-1-propene, has been investigated using electron diffraction. This study revealed the presence of two conformers and provided detailed measurements of bond lengths and angles, which are essential for understanding the molecular geometry of chlorinated propanols .
Chemical Reactions Analysis
(R)-MCP undergoes oxidative dechlorination when processed by the enzymatic system of Alcaligenes sp. DS-S-7G, leading to the formation of hydroxyacetone and the release of chloride ions. This reaction is enhanced when two specific enzymes work cooperatively in the presence of NAD+ . The end products of this degradation are acetic acid and formic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-MCP, such as its biodistribution and persistence in biological tissues, have been studied using a method involving quick-easy-cheap-effective-rugged-and-safe extraction coupled with GC-MS. This method has demonstrated good linearity, precision, and recovery rates for detecting (R)-MCP in various rat tissues. The study showed that after oral administration, (R)-MCP content in tissues peaked and then stabilized, with persistence observed in the kidney, testis, and liver .
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
- Scalable and Efficient Synthesis: A scalable and efficient method for the conversion of epichlorohydrin to 3-chloro-1,2-propanediol was developed. This eco-friendly method avoids the use of solvents, yielding 3-chloro-1,2-propanediol in nearly quantitative yield without waste generation (Silveira Pinto, da Silva, & de Souza, 2016).
- Microbial Stereo Inversion: The use of Wickerhamomyces anomalous MGR6 for the stereo inversion of (R)-3-Chloro-1,2-propanediol was investigated, demonstrating its potential in producing optically active R-3- Chloro-1,2-propanediol (Author not provided, 2020).
- Synthesis of Levodropropizine: A method to synthesize levodropropizine, an anti-tussis drug, from (R)-3-chloro-1,2-propanediol was established, highlighting its use as a chiral reagent in drug synthesis (Zhu Jin-tao, 2007).
Analytical and Detection Methods
- Determination in Soy Sauces: A capillary electrophoresis technique with electrochemical detection was described for determining 3-chloro-1,2-propanediol in soy sauces, demonstrating its application in food safety analysis (Xing & Cao, 2007).
Biotechnological Production
- Metabolic Engineering in E. coli: Escherichia coli was engineered for the de novo biosynthesis of 1,2-propanediol via lactic acid isomers. This study showcased a novel pathway for the biosynthesis of 1,2-PDO with high optical purity (Niu et al., 2018).
- Biodegradation with Saccharomyces cerevisiae: Saccharomyces cerevisiae (baker's yeast) was reported to have enzymatic dehalogenating activity for 3-chloro-1,2-propanediol, offering insights into its biodegradation (Bel-Rhlid et al., 2004).
- Production in Engineered Lactococcus lactis: Engineered Lactococcus lactis was used to produce R- and S-1,2-propanediol, indicating its potential in the biosynthesis of this compound (Sato et al., 2021).
Environmental Applications
- Hydrolysis and Photolysis for Removal: A study on the removal of 3-chloro-1,2-propanediol from water via hydrolysis and photolysis processes was presented, highlighting its relevance in water treatment and environmental safety (Nienow et al., 2009).
Industrial Applications
- Production of 1,3-Propanediol from Glycerol: Genetically engineered strains for the efficient biosynthesis of 1,3-propanediol from glycerol were developed, showing advances in the production of this important chemical (Yang et al., 2018).
Propiedades
IUPAC Name |
(2R)-3-chloropropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205710 | |
| Record name | alpha-Chlorohydrin, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Chloro-1,2-propanediol | |
CAS RN |
57090-45-6 | |
| Record name | (2R)-3-Chloro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57090-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chlorohydrin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057090456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chlorohydrin, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-chloropropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-3-chloropropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHLOROHYDRIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64YMO02KAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


